N,N-diethyl-4-methyl-1,3-thiazol-2-amine
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Overview
Description
N,N-diethyl-4-methyl-1,3-thiazol-2-amine is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-methyl-1,3-thiazol-2-amine typically involves the reaction of appropriate thiazole precursors with diethylamine. One common method includes the reaction of 4-methyl-1,3-thiazole-2-amine with diethylamine under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-methyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
N,N-diethyl-4-methyl-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of N,N-diethyl-4-methyl-1,3-thiazol-2-amine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, the compound’s ability to form hydrogen bonds and interact with nucleophilic sites contributes to its biological activity .
Comparison with Similar Compounds
N,N-diethyl-4-methyl-1,3-thiazol-2-amine can be compared with other thiazole derivatives such as:
4-methyl-1,3-thiazole-2-amine: Lacks the diethyl groups, resulting in different chemical properties and biological activities.
N,N-diethyl-2-aminothiazole: Similar structure but without the methyl group, affecting its reactivity and applications.
2-aminothiazole: A simpler thiazole derivative with a broader range of applications in medicinal chemistry
This compound stands out due to its unique combination of diethyl and methyl groups, which enhance its solubility, stability, and potential biological activities.
Properties
IUPAC Name |
N,N-diethyl-4-methyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-4-10(5-2)8-9-7(3)6-11-8/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XILGXBZRDDESBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=CS1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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